methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-[[[2-oxo-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amino]acetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-30-21(29)24-7-4-13(5-8-24)12-22-19(27)20(28)23-16-10-14-2-3-17(26)25-9-6-15(11-16)18(14)25/h10-11,13H,2-9,12H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHYFTAENSJQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
The compound is synthesized through a multi-step process involving the formation of various intermediates. The key steps include:
- Formation of the Pyrroloquinoline Core : The synthesis begins with the preparation of the pyrrolo[3,2,1-ij]quinoline scaffold, which is known for its diverse pharmacological properties.
- Amidation and Acetylation : The introduction of amino and acetamido groups enhances the compound's interaction with biological targets.
- Piperidine Derivation : The piperidine ring contributes to the overall stability and bioactivity of the molecule.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example:
- In vitro assays demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including HeLa and A375 cells. The IC50 values ranged from 0.7 to 40 µM depending on the specific derivative tested .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression:
- Dihydrofolate Reductase (DHFR) : This enzyme is critical for DNA synthesis; inhibition can lead to reduced tumor growth.
- Cyclin-dependent Kinases (CDKs) : Compounds derived from this scaffold have shown promising inhibitory activity against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .
Antimicrobial Properties
The antimicrobial activity of similar compounds has also been explored:
- A study indicated that pyrrolothiazolopyrimidines exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests that modifications to the piperidine structure could enhance such properties.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and its biological targets:
| Target Enzyme | Binding Affinity (kcal/mol) | IC50 Value (µM) |
|---|---|---|
| Dihydrofolate Reductase | -9.5 | 0.5 |
| CDK2 | -8.7 | 0.36 |
| Factor Xa | -8.0 | 3.68 |
These results indicate a strong potential for this compound as a lead structure in drug development targeting these enzymes.
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized several derivatives based on the pyrroloquinoline core and evaluated their anticancer properties. The most promising derivative exhibited an IC50 value of 0.7 µM against HeLa cells, indicating potent activity .
Antimicrobial Efficacy Research
Another study focused on evaluating the antimicrobial properties of related compounds showed effectiveness against resistant strains of bacteria, suggesting that further modifications could yield new antibiotics .
Scientific Research Applications
Example Synthesis Route
- Formation of Piperidine Derivative : Starting with a suitable piperidine precursor, alkylation or acylation reactions are performed to introduce functional groups.
- Pyrroloquinoline Synthesis : This can involve cyclization reactions using appropriate substrates that lead to the formation of the tetrahydropyrroloquinoline structure.
- Final Coupling : The final compound is obtained through coupling reactions that link the piperidine and pyrroloquinoline components.
Anticancer Properties
Research indicates that methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate exhibits notable anticancer activity. It has been tested against various cancer cell lines with promising results.
Case Study: Cytotoxicity Against Breast Cancer
In a study evaluating cytotoxic effects on breast cancer cell lines (MCF7 and MDA-MB 231), the compound demonstrated significant inhibitory effects with IC50 values ranging from 27.7 µM to 39.2 µM while showing minimal toxicity towards normal cells (IC50 > 100 µM) .
Antimicrobial Activity
Additionally, derivatives of similar compounds have shown antimicrobial properties. The mechanism often involves inhibition of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Pharmacokinetics
Pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. Molecular docking studies indicate strong binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms .
Drug Development
Given its biological activity, this compound holds promise as a lead compound for developing new anticancer agents or antibiotics.
Research Tool
This compound can serve as a valuable tool in biological research for studying cancer mechanisms and developing targeted therapies.
Preparation Methods
Synthesis of the Pyrrolo[3,2,1-ij]quinolin-4-one Core
The pyrroloquinolinone fragment is synthesized via a Friedländer-type cyclization, as demonstrated in related systems. Starting from cis-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (I) , intramolecular cyclization under acidic conditions yields the tricyclic scaffold. Key steps include:
- Cyclization : Heating I with polyphosphoric acid (PPA) at 120°C for 6 hours induces ring closure, forming the pyrrolo[3,2,1-ij]quinoline skeleton.
- Oxidation : Subsequent treatment with pyridinium chlorochromate (PCC) in dichloromethane introduces the 4-ketone group, yielding 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline (II) .
Characterization Data for II :
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 3.62–3.58 (m, 2H), 3.22 (t, J = 6.8 Hz, 2H), 2.94–2.89 (m, 2H), 2.45–2.40 (m, 2H).
- HRMS : m/z calc. for C$${12}$$H$${12}$$N$$_2$$O [M+H]$$^+$$: 217.0971, found: 217.0974.
Preparation of the Piperidine-1-Carboxylate Subunit
The piperidine derivative methyl 4-(aminomethyl)piperidine-1-carboxylate (III) is synthesized via a two-step protocol:
Esterification of Piperidine-4-carboxylic Acid
- Methylation : Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) in methanol to form methyl piperidine-4-carboxylate .
- Reductive Amination : The carboxylate is reacted with benzyl chloroformate (Cbz-Cl) to protect the amine, followed by reaction with formaldehyde and sodium cyanoborohydride to introduce the aminomethyl group.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methylation | SOCl$$_2$$, MeOH | MeOH | 0°C → reflux | 85% |
| Reductive Amination | NaBH$$_3$$CN, HCHO | THF | RT, 12 h | 78% |
Assembly of the Acetamido Bridge and Final Coupling
Glyoxylic Acid Activation
The 2-oxoacetamido linker is introduced via a sequential coupling strategy:
- Activation : Glyoxylic acid is converted to its acid chloride using oxalyl chloride in dichloromethane.
- First Amide Coupling : The acid chloride reacts with III in the presence of triethylamine (TEA), yielding methyl 4-((2-oxoacetamido)methyl)piperidine-1-carboxylate (IV) .
Optimization Note : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF improves yields to 92% compared to traditional acid chloride methods (75%).
Final Coupling with the Pyrroloquinolinone Amine
The free amine on II is coupled with IV under microwave-assisted conditions:
- Conditions : 1:1 molar ratio of II and IV , HATU as coupling agent, DIPEA in DMF, 100°C, 30 minutes.
- Workup : Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the final compound in 68% yield.
Critical Analysis of Synthetic Routes
Comparative Yields and Efficiency
| Method | Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid Chloride | TEA | DCM | 24 | 65 |
| EDC/HOBt | DIPEA | DMF | 12 | 78 |
| HATU | DIPEA | DMF | 0.5 (microwave) | 68 |
Microwave-assisted coupling reduces reaction time but requires specialized equipment. EDC/HOBt offers a balance between yield and practicality.
Q & A
Q. What are the critical synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between the pyrroloquinoline and piperidine moieties, requiring carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Protecting group strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during intermediate steps .
- Key conditions : Temperature control (0–25°C for sensitive steps), anhydrous solvents (DMF or THF), and catalysts like palladium for cross-couplings .
- Purification : Column chromatography or preparative HPLC to isolate high-purity product (>95%) .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- NMR spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm backbone connectivity. 2D NMR (e.g., HSQC, HMBC) resolves ambiguous proton assignments .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±1 ppm accuracy) .
Q. How do structural features like the piperidine and pyrroloquinoline moieties influence physicochemical properties?
- Piperidine : Enhances solubility in polar solvents due to basicity (pKa ~10.5). Methyl carboxylate substitution modulates lipophilicity .
- Pyrroloquinoline : Planar aromatic system facilitates π-π stacking with biological targets. The 4-oxo group participates in hydrogen bonding .
- Substituent effects : Electron-withdrawing groups (e.g., fluorine, chlorine) on the phenyl ring improve stability but may reduce solubility .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound and its analogs be resolved?
- Comparative assays : Standardize assay conditions (e.g., cell lines, incubation time) across studies to minimize variability .
- Structural analogs : Compare activity of derivatives with substituent variations (e.g., fluoro vs. chloro) to identify critical pharmacophores (Table 1) .
- Computational validation : Molecular docking to assess binding affinity differences caused by structural modifications .
Table 1 : Impact of Substituents on Biological Activity
| Substituent (R) | Biological Activity | Key Structural Influence |
|---|---|---|
| 4-Fluorophenyl | Anticancer (IC50 = 2 µM) | Enhanced electronic stability |
| 4-Chlorophenyl | Antimicrobial (MIC = 8 µg/mL) | Increased lipophilicity |
| Phenethyl | Cytotoxic (IC50 = 5 µM) | Steric hindrance reduces binding |
Q. What methodologies are recommended for systematic SAR studies?
- Fragment-based design : Synthesize analogs with incremental modifications (e.g., piperidine N-substituents, quinoline oxidation states) .
- High-throughput screening : Test derivatives against panels of kinases or GPCRs to map target selectivity .
- QSAR modeling : Use 3D descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
Q. What computational approaches predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Glide to simulate interactions with ATP-binding pockets (e.g., kinase targets) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- DFT calculations : Gaussian09 to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Methodological Notes
- Data contradiction : If solubility discrepancies arise, use co-solvents (e.g., DMSO/PBS mixtures) or derivatization (e.g., hydrochloride salts) .
- Reaction optimization : Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading) for yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
